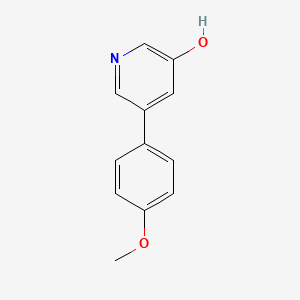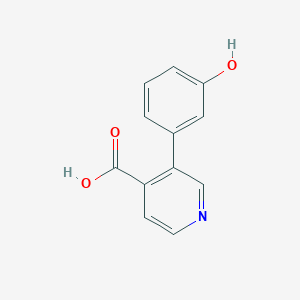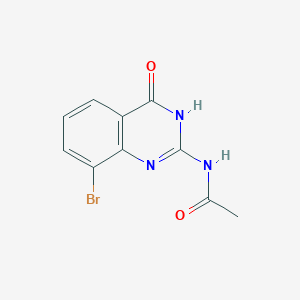
3-Bromo-2-ethylbenzaldehyde
Übersicht
Beschreibung
3-Bromo-2-ethylbenzaldehyde is a chemical compound that belongs to the family of benzaldehyde derivatives. It is commonly used in organic synthesis for the preparation of various organic compounds. This compound has a wide range of applications in scientific research, especially in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-ethylbenzaldehyde is not fully understood. However, it has been reported that it inhibits the replication of the HIV virus by inhibiting the reverse transcriptase enzyme. It also inhibits the replication of the HSV virus by inhibiting the viral DNA polymerase enzyme. The exact mechanism of action of this compound against bacteria is not known.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has been reported to exhibit hepatoprotective activity by preventing liver damage caused by toxins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-2-ethylbenzaldehyde in lab experiments are that it is readily available, easy to synthesize, and exhibits potent biological activity against various pathogens. The limitations of using this compound in lab experiments are that it is toxic and requires careful handling. It also exhibits limited solubility in water, which may limit its use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Bromo-2-ethylbenzaldehyde. One direction is to investigate its potential as a lead compound for the development of new antiviral, antibacterial, and anticancer agents. Another direction is to study its mechanism of action against bacteria and to investigate its potential as a new antibacterial agent. Further research is also needed to investigate its potential as a new anti-inflammatory and hepatoprotective agent.
Conclusion:
In conclusion, this compound is a chemical compound that has various applications in scientific research, especially in the field of medicinal chemistry. It exhibits potent biological activity against various pathogens and has potential as a lead compound for the development of new drugs. Further research is needed to investigate its mechanism of action and to explore its potential as a new antibacterial, anti-inflammatory, and hepatoprotective agent.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-ethylbenzaldehyde has various applications in scientific research, especially in the field of medicinal chemistry. It is used as a starting material for the synthesis of various biologically active compounds such as antiviral, antibacterial, and anticancer agents. It has been reported that this compound exhibits potent inhibitory activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It also exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Eigenschaften
IUPAC Name |
3-bromo-2-ethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEMVIXTIJUDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

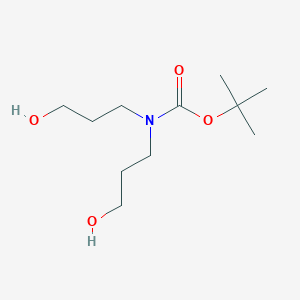
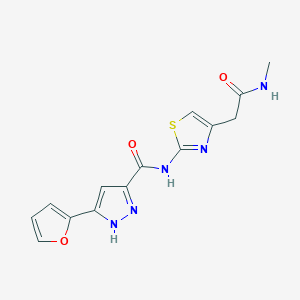
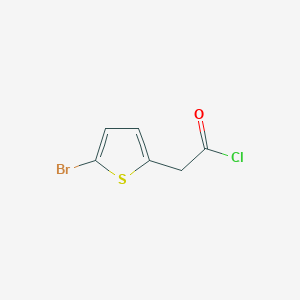
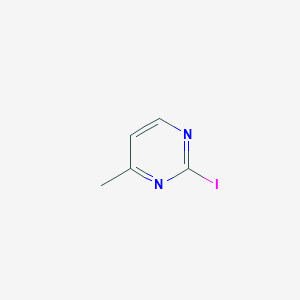
![5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3226787.png)

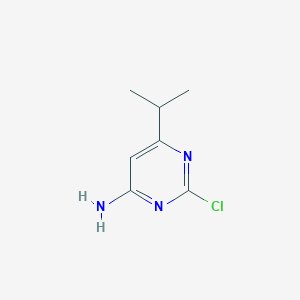
![5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3226816.png)
